6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound with the molecular formula C6H4ClIN4. It is characterized by the presence of both chlorine and iodine atoms attached to an imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-iodopyrazine with an amine source under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, which can lead to the development of new drugs.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-bromoimidazo[1,2-a]pyrazin-8-amine
- 6-Chloro-3-fluoroimidazo[1,2-a]pyrazin-8-amine
- 6-Chloro-3-methylimidazo[1,2-a]pyrazin-8-amine
Uniqueness
6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPIGTXUZEOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)N)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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